![molecular formula C26H27Cl2N3 B14008810 n-[(e)-{4-[Bis(2-chloroethyl)amino]-2-methylphenyl}methylidene]-9-ethyl-9h-carbazol-3-amine CAS No. 15332-54-4](/img/structure/B14008810.png)
n-[(e)-{4-[Bis(2-chloroethyl)amino]-2-methylphenyl}methylidene]-9-ethyl-9h-carbazol-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9H-carbazol-3-amine,n-[[4-[bis(2-chloroethyl)amino]-2-methylphenyl]methylene]-9-ethyl- is a complex organic compound with a unique structure that combines elements of carbazole and amine groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9H-carbazol-3-amine,n-[[4-[bis(2-chloroethyl)amino]-2-methylphenyl]methylene]-9-ethyl- typically involves multi-step organic reactions. The process begins with the preparation of the carbazole core, followed by the introduction of the amine group and the bis(2-chloroethyl)amino moiety. The final step involves the formation of the methylene bridge connecting the carbazole and the substituted phenyl ring. Common reagents used in these reactions include chlorinating agents, amines, and various catalysts to facilitate the formation of the desired bonds .
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to ensure the final product meets the required specifications .
Análisis De Reacciones Químicas
Types of Reactions
9H-carbazol-3-amine,n-[[4-[bis(2-chloroethyl)amino]-2-methylphenyl]methylene]-9-ethyl- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol. Substitution reactions could introduce a wide range of functional groups, depending on the nucleophile or electrophile used .
Aplicaciones Científicas De Investigación
9H-carbazol-3-amine,n-[[4-[bis(2-chloroethyl)amino]-2-methylphenyl]methylene]-9-ethyl- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of biological processes and as a potential therapeutic agent.
Industry: It can be used in the development of new materials with specific electronic or optical properties
Mecanismo De Acción
The mechanism of action of 9H-carbazol-3-amine,n-[[4-[bis(2-chloroethyl)amino]-2-methylphenyl]methylene]-9-ethyl- involves its interaction with various molecular targets. The bis(2-chloroethyl)amino group can form covalent bonds with DNA, leading to cross-linking and disruption of DNA replication and transcription. This makes it a potential candidate for anticancer therapy. The carbazole core can interact with various enzymes and receptors, modulating their activity and leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
3-Amino-9-ethylcarbazole: Similar structure but lacks the bis(2-chloroethyl)amino group.
9-Ethylcarbazole: Similar core structure but lacks the amine and bis(2-chloroethyl)amino groups.
Carbazole: The simplest form, lacking the additional functional groups present in 9H-carbazol-3-amine,n-[[4-[bis(2-chloroethyl)amino]-2-methylphenyl]methylene]-9-ethyl-
Uniqueness
The uniqueness of 9H-carbazol-3-amine,n-[[4-[bis(2-chloroethyl)amino]-2-methylphenyl]methylene]-9-ethyl- lies in its combination of functional groups, which confer a range of chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry .
Propiedades
Número CAS |
15332-54-4 |
|---|---|
Fórmula molecular |
C26H27Cl2N3 |
Peso molecular |
452.4 g/mol |
Nombre IUPAC |
N,N-bis(2-chloroethyl)-4-[(9-ethylcarbazol-3-yl)iminomethyl]-3-methylaniline |
InChI |
InChI=1S/C26H27Cl2N3/c1-3-31-25-7-5-4-6-23(25)24-17-21(9-11-26(24)31)29-18-20-8-10-22(16-19(20)2)30(14-12-27)15-13-28/h4-11,16-18H,3,12-15H2,1-2H3 |
Clave InChI |
NKBQPVIFOIQDIT-UHFFFAOYSA-N |
SMILES canónico |
CCN1C2=C(C=C(C=C2)N=CC3=C(C=C(C=C3)N(CCCl)CCCl)C)C4=CC=CC=C41 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



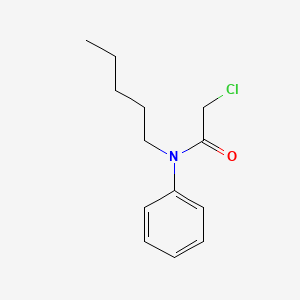


![3-[(1Z,3R,9Z,13Z,19Z,21S,22S)-16-ethenyl-11-ethyl-3-methoxycarbonyl-12,17,21,26-tetramethyl-4-oxo-7,23,24,25-tetrazahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1,5(26),6,9,11,13,15,17,19-nonaen-22-yl]propanoic acid](/img/structure/B14008754.png)
![ethyl N-[5-(benzylideneamino)pyridin-2-yl]carbamate](/img/structure/B14008755.png)

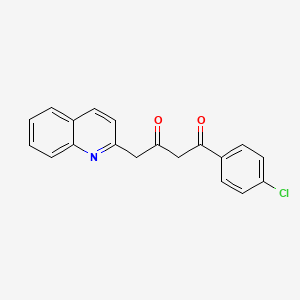
![4-{(E)-[4-(Dimethylamino)naphthalen-1-yl]diazenyl}benzene-1-sulfonic acid](/img/structure/B14008758.png)
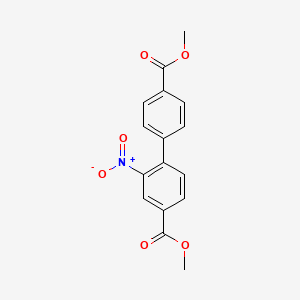
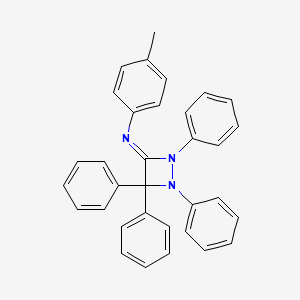
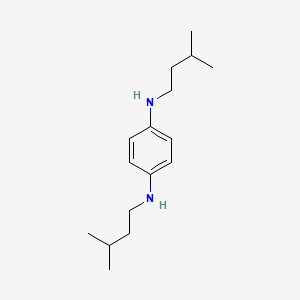
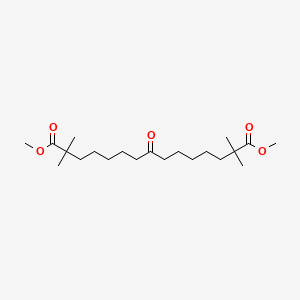
![1-[2,6-Bis[4-(trifluoromethyl)phenyl]pyridin-4-yl]-2-(dibutylamino)ethanol hydrochloride](/img/structure/B14008792.png)
